6-Bromo-1-(4-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole
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Overview
Description
6-Bromo-1-(4-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This particular compound features a bromine atom at the 6th position, a fluorobenzyl group at the 1st position, and a methyl group at the 2nd position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(4-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with 6-bromo-2-methylbenzimidazole in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the bromine or fluorine substituents, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position is a reactive site for nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under anhydrous conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered substituents.
Substitution: Substituted benzimidazole derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-1-(4-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(4-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
- 6-Bromo-1-(4-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole
- 6-Bromo-1-(4-methylbenzyl)-2-methyl-1H-benzo[d]imidazole
- 6-Bromo-1-(4-nitrobenzyl)-2-methyl-1H-benzo[d]imidazole
Comparison: Compared to its analogs, 6-Bromo-1-(4-fluorobenzyl)-2-methyl-1H-benzo[d]imidazole exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
6-bromo-1-[(4-fluorophenyl)methyl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2/c1-10-18-14-7-4-12(16)8-15(14)19(10)9-11-2-5-13(17)6-3-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVUSMZVRWZMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=C(C=C3)F)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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